molecular formula C22H22N4OS B2884796 3,4-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894048-36-3

3,4-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No. B2884796
CAS RN: 894048-36-3
M. Wt: 390.51
InChI Key: UYTLKTSKAGFPAB-UHFFFAOYSA-N
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Description

The compound “3,4-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups and structural features, including a benzamide group, a thiazole ring, and a 1,2,4-triazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general strategies for the synthesis of 1,2,4-triazole-containing scaffolds often involve the use of 3-amino-1,2,4-triazole . These methods provide access to a wide range of 1,2,4-triazole derivatives via multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings (thiazole and 1,2,4-triazole) and a benzamide group. These groups are known to participate in various types of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the benzamide group. For instance, the 1,2,4-triazole ring can participate in various chemical reactions due to the presence of multiple nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple nitrogen atoms in the 1,2,4-triazole ring could enhance its ability to form hydrogen bonds, potentially affecting its solubility and stability .

Scientific Research Applications

Chemical Synthesis and Mechanistic Studies

Compounds with thiazole, triazole, and benzamide functionalities often serve as key intermediates in the synthesis of complex molecules. For example, Ledenyova et al. (2018) described the ANRORC mechanism involving thiazole derivatives, highlighting the utility of these compounds in understanding chemical reaction mechanisms and pathways (Ledenyova et al., 2018).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting properties. Hu et al. (2016) synthesized benzothiazole derivatives and evaluated their effectiveness as corrosion inhibitors for steel, demonstrating their potential application in protecting industrial materials (Hu et al., 2016).

Anti-inflammatory and Anticancer Activity

Thiazole and benzamide compounds have been explored for their biological activities. Lynch et al. (2006) synthesized thiazole and thiazoline derivatives coupled with benzamide and evaluated their anti-inflammatory activities, providing insights into their potential therapeutic applications (Lynch et al., 2006).

Photophysical Properties

Compounds containing triazole and related heterocycles have been investigated for their photophysical properties. Padalkar et al. (2015) studied the fluorescence characteristics of triazole derivatives, which could be relevant for developing fluorescent probes and materials (Padalkar et al., 2015).

Future Directions

The future research directions could involve exploring new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . Additionally, further studies could be conducted to explore the biological activities of this compound and its potential applications in pharmaceutical chemistry.

properties

IUPAC Name

3,4-dimethyl-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS/c1-14-5-4-6-17(11-14)20-24-22-26(25-20)19(13-28-22)9-10-23-21(27)18-8-7-15(2)16(3)12-18/h4-8,11-13H,9-10H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTLKTSKAGFPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

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